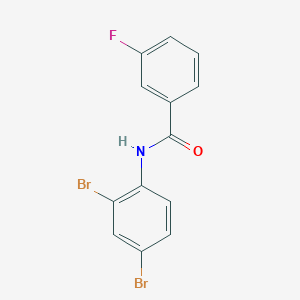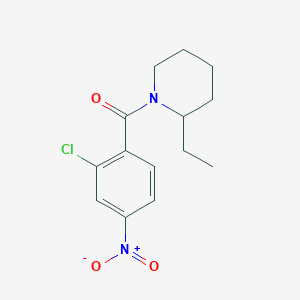![molecular formula C15H14N2O5S B11692170 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン)メチル]-2-メトキシフェニルプロパノエートは、さまざまな科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、生物活性と潜在的な治療用途で知られるチオキソテトラヒドロピリミジン環を含む独特の構造を特徴としています。
準備方法
4-[(4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン)メチル]-2-メトキシフェニルプロパノエートの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、適切な前駆体の環化が制御された条件下で行われ、チオキソテトラヒドロピリミジン環が形成されます。 工業的製造方法には、これらのステップを最適化して収率と純度を高めることが含まれることがあり、効率を高めるために、触媒と特定の反応条件が使用されることがよくあります .
化学反応の分析
この化合物は、次のようなさまざまな化学反応を起こすことができます。
酸化: 使用される試薬と条件に応じて、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、チオキソ基をチオールまたはその他の還元された形に変換することができます。
置換: この化合物は、特にメトキシフェニル基で求核置換反応または求電子置換反応に関与することができます。これらの反応の一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます
科学研究への応用
4-[(4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン)メチル]-2-メトキシフェニルプロパノエートは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: この化合物の生物活性は、酵素相互作用と細胞プロセスの研究のための候補となります。
医学: その潜在的な治療特性は、特に、特定のタンパク質-タンパク質相互作用を阻害する能力のために、癌研究で新しい薬物の開発に向けて調査されています.
科学的研究の応用
4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: Research is being conducted to explore its potential therapeutic uses, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
この化合物は、腫瘍抑制タンパク質p53とその調節タンパク質MDM2とMDMXを含むタンパク質-タンパク質相互作用の阻害を介して、主にその効果を発揮します。これらのタンパク質に結合することにより、p53との相互作用を阻止し、それによってp53の腫瘍抑制機能を活性化します。 このメカニズムは、癌細胞でp53が不活性化されている場合に、p53の機能を回復させる可能性があるため、癌研究において重要です .
類似化合物との比較
類似の化合物には、他のチオキソテトラヒドロピリミジン誘導体とピロール系阻害剤が含まれます。4-[(4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン)メチル]-2-メトキシフェニルプロパノエートを際立たせているのは、MDM2とMDMXへの高親和性結合を可能にする特定の構造であり、これらの相互作用の強力な阻害剤となっています。その他の類似の化合物には、次のものがあります。
- 5-[(4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン)メチル]-2-メトキシフェニル4-クロロベンゼンスルホネート
- 2-(3-((4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン)メチル)-2,5-ジメチル-1H-ピロール-1-イル)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボニトリル .
特性
分子式 |
C15H14N2O5S |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C15H14N2O5S/c1-3-12(18)22-10-5-4-8(7-11(10)21-2)6-9-13(19)16-15(23)17-14(9)20/h4-7H,3H2,1-2H3,(H2,16,17,19,20,23) |
InChIキー |
OVQBSSNSPJHUNA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692090.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
![2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B11692098.png)

![N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide](/img/structure/B11692101.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692106.png)
![N-[(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11692113.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11692119.png)
![2-[(4-nitrophenyl)sulfanyl]-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11692121.png)

![N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B11692136.png)


![(4E)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692148.png)
